Nlrp3/aim2-IN-1
Beschreibung
Overview of Innate Immunity and Inflammatory Responses
The innate immune system serves as the body's first line of defense, providing an immediate and non-specific response to pathogens and cellular damage. ed.ac.ukopentextbc.ca This system comprises physical barriers, defense mechanisms, and a variety of immune cells. khanacademy.org When these initial barriers are breached, the innate immune system initiates an inflammatory response to neutralize the threat and begin the healing process. thermofisher.com Inflammation is a protective response involving the coordinated communication of immune cells and blood vessels. thermofisher.com It is characterized by the recruitment of immune cells, such as neutrophils and macrophages, to the site of infection or injury. opentextbc.cafrontiersin.org This process, while essential for host defense, can become detrimental if it is uncontrolled or chronic, contributing to the pathology of numerous diseases. nih.gov
The Role of Pattern Recognition Receptors (PRRs) in Inflammasome Activation
Central to the innate immune response is the ability to distinguish between self and non-self. This is achieved through a class of proteins known as Pattern Recognition Receptors (PRRs). ed.ac.ukrndsystems.com PRRs recognize conserved molecular structures on pathogens, termed pathogen-associated molecular patterns (PAMPs), as well as endogenous molecules released from damaged cells, known as damage-associated molecular patterns (DAMPs). ed.ac.ukthermofisher.comrndsystems.com
There are several families of PRRs, including Toll-like receptors (TLRs), C-type lectin receptors (CLRs), RIG-I-like receptors (RLRs), and the cytosolic NOD-like receptors (NLRs) and AIM2-like receptors (ALRs). rndsystems.com Upon ligand binding, these receptors trigger intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and the assembly of inflammasomes. rndsystems.comnih.gov
Canonical and Non-Canonical Inflammasome Pathways
Inflammasome activation can occur through two main pathways: canonical and non-canonical.
Canonical Pathway: This pathway typically requires two signals for activation. researchgate.netresearchgate.net The first signal, or "priming," is often initiated by the binding of PAMPs to TLRs, leading to the increased expression of inflammasome components like NLRP3 and pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18. researchgate.netresearchgate.net The second signal, provided by a variety of stimuli including PAMPs and DAMPs, triggers the assembly of the inflammasome complex. frontiersin.orgresearchgate.net This complex consists of a sensor protein (like NLRP3 or AIM2), an adaptor protein called ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. biospective.comqiagen.com This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, driving the inflammatory response. researchgate.netbiospective.com
Non-Canonical Pathway: This pathway is activated by the intracellular sensing of lipopolysaccharide (LPS) from Gram-negative bacteria by caspase-4 and caspase-5 in humans (caspase-11 in mice). nih.govfrontiersin.org This activation leads to a form of inflammatory cell death called pyroptosis through the cleavage of a protein called gasdermin D (GSDMD). researchgate.netnih.gov The non-canonical pathway can also subsequently trigger the activation of the canonical NLRP3 inflammasome. nih.gov
Centrality of NLRP3 and AIM2 Inflammasomes in Inflammatory Processes
Among the various inflammasomes, the NLRP3 and AIM2 inflammasomes are extensively studied due to their involvement in a wide range of inflammatory diseases.
NLRP3 Inflammasome: The NLRP3 inflammasome is a pivotal component of the innate immune system, responding to a diverse array of stimuli, including microbial components, environmental irritants, and endogenous danger signals. frontiersin.orgnih.gov Its activation is implicated in numerous inflammatory conditions. frontiersin.org The NLRP3 inflammasome consists of the NLRP3 sensor protein, the ASC adaptor, and pro-caspase-1. biospective.com
AIM2 Inflammasome: The Absent in Melanoma 2 (AIM2) inflammasome is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can be of microbial or host origin. wikipedia.orgnih.gov Upon binding to dsDNA, AIM2 recruits the ASC adaptor protein and pro-caspase-1, forming the AIM2 inflammasome complex. wikipedia.orgreactome.org This leads to the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18. reactome.org
Rationale for Dual Inhibition of NLRP3 and AIM2 Inflammasome Activity
Given the significant roles of both NLRP3 and AIM2 inflammasomes in driving inflammatory processes, there is a strong rationale for the simultaneous inhibition of both pathways. In many pathological conditions, both inflammasomes can be activated. For instance, in certain infections or sterile inflammatory conditions, the release of both PAMPs/DAMPs and host-derived dsDNA can trigger both NLRP3 and AIM2 inflammasomes, respectively. nih.gov Studies have shown that in some diseases like atherosclerosis, both NLRP3 and AIM2 inflammasome activation contribute to lesion development. zyversa.com Therefore, a dual inhibitor could offer a more comprehensive therapeutic approach by targeting multiple inflammatory triggers. This strategy may be more effective in controlling inflammation where activation of more than one type of inflammasome is pathogenic. zyversa.com
Structure
2D Structure
Eigenschaften
Molekularformel |
C15H16BNO4 |
|---|---|
Molekulargewicht |
285.10 g/mol |
IUPAC-Name |
[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(10-13)16(19)20/h2-8,10,19-20H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
MLFLVONTTDCYQV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Mechanistic Elucidation of Nlrp3/aim2 in 1 Action
Molecular Target Identification and Binding Dynamics
The primary molecular target of Nlrp3/aim2-IN-1 is the adaptor protein, Apoptosis-associated Speck-like protein (ASC), which plays a central role in the formation of multiple inflammasome complexes. By interfering with ASC, the compound effectively halts the downstream signaling cascade that leads to inflammation.
This compound functions by disrupting the interaction of NLRP3 or AIM2 with the adaptor protein ASC. researchgate.netmedchemexpress.com Both NLRP3 and AIM2 possess a pyrin domain (PYD) that facilitates a homotypic interaction with the PYD of ASC. nih.gov This interaction is a critical initial step in the assembly of the inflammasome complex. This compound interferes with this crucial protein-protein interface, preventing the recruitment of ASC by the sensor proteins NLRP3 and AIM2.
Upon activation, ASC molecules self-associate and polymerize into a large, filamentous structure known as the ASC speck. This supramolecular assembly serves as a platform for the recruitment and activation of pro-caspase-1. A key mechanistic feature of this compound is its ability to inhibit the oligomerization of ASC. researchgate.netmedchemexpress.com By preventing the formation of these specks, the compound effectively blocks the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. The formation of ASC specks is a hallmark of inflammasome activation, and their inhibition is a direct indicator of the compound's efficacy. nih.govfrontiersin.org
| Target Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|
| Human THP-1 macrophages | NLRP3-dependent pyroptosis (LPS/nigericin (B1684572) stimulated) | 0.077 ± 0.008 μM | researchgate.netmedchemexpress.com |
| Human THP-1 macrophages | IL-1β secretion | 0.098 μM | researchgate.netmedchemexpress.com |
| Mouse J774A.1 cells | IL-1β secretion | 14.62 μM | medchemexpress.com |
| Mouse bone marrow-derived macrophages (BMDMs) | IL-1β secretion | 48.98 μM | medchemexpress.com |
The mechanism of this compound displays notable differences when compared to other well-characterized inflammasome inhibitors.
Dual NLRP3/AIM2 Inhibition: Unlike inhibitors such as MCC950, which specifically targets the NLRP3 inflammasome, this compound exhibits broader activity by inhibiting both NLRP3 and AIM2. researchgate.netfrontiersin.org This dual inhibition is a consequence of targeting the common adaptor protein ASC.
Targeting ASC-Interaction: While some inhibitors directly target the ATPase activity of NLRP3 or prevent potassium efflux, this compound's mechanism is centered on disrupting the protein-protein interactions involving ASC.
Species-Specific Effects: Research has revealed significant species-specific differences in the potency of this compound. It is substantially more potent in human-derived cells compared to mouse-derived cells, suggesting differences in the regulation of the NLRP3 and AIM2 inflammasomes between these species. researchgate.netmedchemexpress.com This contrasts with inhibitors like MCC950 which show activity in both human and mouse models.
No Effect on NLRC4: The compound's inhibitory activity is specific to NLRP3 and AIM2, as it does not affect the activation of the NLRC4 inflammasome. researchgate.netmedchemexpress.com This indicates that it does not universally block all inflammasome pathways, but rather those dependent on the specific sensor-ASC interactions it disrupts.
| Inhibitor | Primary Target(s) | Mechanism of Action | Selectivity |
|---|---|---|---|
| This compound | ASC interaction with NLRP3 and AIM2 | Disrupts sensor-ASC interaction and ASC oligomerization | NLRP3 and AIM2 |
| MCC950 | NLRP3 | Inhibits NLRP3 ATPase activity, preventing conformational changes required for activation | NLRP3-specific |
| BHB (β-hydroxybutyrate) | Upstream of NLRP3 | Inhibits K+ efflux | NLRP3 (canonical pathway) |
Impact on Proximal Inflammasome Assembly
The inhibitory effects of this compound are exerted at the earliest stages of inflammasome assembly, effectively preventing the formation of a functional signaling platform.
The activation of the NLRP3 inflammasome is initiated by a variety of stimuli that lead to a conformational change in the NLRP3 protein, enabling its PYD to bind to the PYD of ASC. this compound directly interferes with this critical interaction. researchgate.net By preventing the association between NLRP3 and ASC, the compound blocks the initial nucleation event required for the assembly of the entire inflammasome complex. This upstream inhibition prevents the recruitment of pro-caspase-1 and subsequent inflammatory signaling.
Similarly, the AIM2 inflammasome is activated when its HIN200 domain binds to cytosolic double-stranded DNA (dsDNA). nih.govresearchgate.net This binding event induces a conformational change that exposes the PYD of AIM2, allowing it to interact with the PYD of ASC. nih.gov this compound also effectively disrupts this interaction. researchgate.net By blocking the AIM2-ASC association, the compound prevents the formation of the AIM2 inflammasome, thereby inhibiting the inflammatory response to cytosolic DNA.
Downstream Signaling Cascade Attenuation
This compound mechanistically intervenes in the inflammatory cascade by preventing the assembly of the NLRP3 and AIM2 inflammasome complexes. Research indicates that the compound disrupts the crucial interaction between the sensor proteins (NLRP3 or AIM2) and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). medchemexpress.comnih.govresearchgate.net This interference effectively inhibits the subsequent oligomerization of ASC, a critical step for the recruitment and activation of downstream effector proteins. medchemexpress.comnih.govresearchgate.net By blocking the formation of a functional inflammasome platform, this compound attenuates the entire downstream signaling pathway.
Modulation of Caspase-1 Activation and Autoproteolysis
The assembly of the inflammasome complex serves as a scaffold for the recruitment of pro-caspase-1. nih.gov This recruitment brings multiple pro-caspase-1 molecules into close proximity, facilitating their auto-proteolytic cleavage and activation into the active caspase-1 enzyme. nih.govnih.gov this compound, by inhibiting the initial inflammasome assembly, prevents this recruitment and proximity-induced activation. medchemexpress.comnih.govresearchgate.net Studies have shown that the compound exhibits significant inhibitory activity against the activation of caspase-1 that is dependent on NLRP3 and AIM2 inflammasomes. medchemexpress.comnih.govresearchgate.net
Reduction of Pro-inflammatory Cytokine Maturation and Secretion
Activated caspase-1 is the key enzyme responsible for the maturation of the pro-inflammatory cytokines Interleukin-1 Beta (IL-1β) and Interleukin-18 (IL-18). mdpi.comrndsystems.com It cleaves the inactive precursor forms, pro-IL-1β and pro-IL-18, into their biologically active mature forms, which are then secreted from the cell. nih.govmdpi.com The inhibition of caspase-1 activation by this compound directly leads to a reduction in the processing and subsequent secretion of these potent inflammatory mediators.
This compound has been demonstrated to be a potent inhibitor of IL-1β secretion in human-derived macrophage cell lines. medchemexpress.comnih.gov This inhibitory effect is a direct consequence of blocking the NLRP3 and AIM2-dependent activation of caspase-1. nih.govnih.gov Quantitative analysis has determined its high potency in human cells. nih.govresearchgate.net
In parallel with its effects on IL-1β, the attenuation of caspase-1 activation by this compound also prevents the maturation and secretion of IL-18. nih.govrndsystems.com Both IL-1β and IL-18 require cleavage by active caspase-1 for their biological function, and therefore, the upstream inhibition of the inflammasome complex by this compound effectively halts the production of both cytokines. nih.govmdpi.com
Inhibition of Pyroptotic Cell Death Pathways
Pyroptosis is a highly inflammatory form of programmed cell death initiated by active caspase-1. nih.gov A key substrate of caspase-1 in this pathway is Gasdermin-D (GSDMD). nih.govmdpi.com Cleavage of GSDMD by caspase-1 releases an N-terminal fragment that oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of inflammatory contents. mdpi.com this compound is characterized as a potent inhibitor of inflammasome-dependent pyroptosis. medchemexpress.comnih.govresearchgate.net By blocking caspase-1 activation, the compound prevents the cleavage of GSDMD, thereby preserving membrane integrity and inhibiting pyroptotic cell death. medchemexpress.comnih.gov
| Assay | Cell Line | Stimulus | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Pyroptosis Inhibition | Human THP-1 Macrophages | LPS/Nigericin | 0.077 ± 0.008 | medchemexpress.comnih.gov |
| IL-1β Secretion | Human THP-1 Macrophages | Not Specified | 0.098 | nih.govresearchgate.net |
Specificity Profile of this compound
The specificity of this compound has been evaluated against different types of inflammasomes and across different species. The compound demonstrates a selective inhibitory profile. In human THP-1 macrophages, it effectively inhibits caspase-1 activation and IL-1β release triggered by NLRP3 and AIM2 activators. nih.govresearchgate.net However, it does not inhibit the NLRC4 inflammasome, indicating selectivity among the NLR family of inflammasome sensors. medchemexpress.comnih.gov
Furthermore, the activity of this compound shows significant species-specific differences. Its inhibitory potency against IL-1β secretion is substantially higher in human macrophages compared to mouse-derived macrophages. nih.govresearchgate.net This suggests that the compound interacts differently with the human and murine forms of the inflammasome components. nih.gov
| Target Inflammasome | Cell Type | Activity | IC₅₀ for IL-1β Secretion (μM) | Reference |
|---|---|---|---|---|
| NLRP3 | Human THP-1 Macrophages | Inhibitory | 0.098 | nih.govresearchgate.net |
| AIM2 | Human THP-1 Macrophages | Inhibitory | - | nih.govresearchgate.net |
| NLRC4 | Human THP-1 Macrophages | Not Inhibitory | - | medchemexpress.comnih.gov |
| NLRP3 | Mouse J774A.1 Macrophages | Weakly Inhibitory | 14.62 | nih.govresearchgate.net |
| NLRP3 | Mouse BMDMs | Weakly Inhibitory | 48.98 | nih.govresearchgate.net |
Evaluation Against Other Inflammasome Complexes (e.g., NLRC4, NLRP1)
A key aspect of characterizing a targeted inhibitor is assessing its selectivity against related protein complexes. Studies on NLRP3/AIM2-IN-3 have demonstrated a remarkable degree of specificity for the NLRP3 and AIM2 inflammasomes over other types. Specifically, research in human THP-1 macrophages has shown that while the compound potently inhibits NLRP3- and AIM2-dependent pathways, it does not affect the activation of the NLRC4 inflammasome. biorxiv.org
The NLRC4 inflammasome is another important component of the innate immune system, typically activated by bacterial proteins like flagellin. The inability of NLRP3/AIM2-IN-3 to inhibit NLRC4-dependent caspase-1 activation and cytokine release underscores its targeted mechanism. biorxiv.org This selectivity is significant because it suggests the compound's action is not due to general inhibition of the downstream effector caspase-1, but rather a specific blockade of the upstream NLRP3 and AIM2 sensor pathways. biorxiv.org Information regarding its activity against the NLRP1 inflammasome is not detailed in the available primary literature.
| Inflammasome Complex | Effect of NLRP3/AIM2-IN-3 | Reference |
|---|---|---|
| NLRP3 | Inhibitory | biorxiv.org |
| AIM2 | Inhibitory | biorxiv.org |
| NLRC4 | No significant inhibitory activity | biorxiv.org |
| NLRP1 | Data not available |
Assessment of Off-target Effects on Non-inflammasome Pathways
The specificity of an inhibitor is crucial for its potential as a research tool or therapeutic agent. Off-target effects on other cellular signaling pathways can lead to unintended consequences. For inflammasome inhibitors, a primary consideration is whether they affect the "priming" pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is often activated by stimuli like lipopolysaccharide (LPS) and is responsible for the transcriptional upregulation of pro-IL-1β and NLRP3 itself—a necessary first step for canonical NLRP3 activation. nih.gov
The elucidated mechanism of NLRP3/AIM2-IN-3, which involves blocking the protein-protein interaction between NLRP3/AIM2 and ASC, is specific to the second "activation" step of the inflammasome cascade. nih.gov This mechanism is downstream of and distinct from the initial NF-κB-mediated priming signal. nih.gov This specificity implies that the compound is unlikely to interfere with the broader inflammatory response mediated by NF-κB, such as the production of other cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Therefore, the compound's action is focused on the assembly of the inflammasome complex itself, rather than the upstream transcriptional events that prepare the cell for inflammasome activation.
| Pathway/Process | Targeted by NLRP3/AIM2-IN-3? | Rationale | Reference |
|---|---|---|---|
| Inflammasome Assembly (ASC Oligomerization) | Yes | Directly inhibits the interaction between NLRP3/AIM2 and ASC. | biorxiv.orgresearchgate.net |
| NF-κB Signaling Pathway (Priming) | Unlikely | Mechanism of action is downstream of NF-κB-mediated transcription. | nih.gov |
| TNF-α Secretion | Unlikely | TNF-α production is typically dependent on NF-κB priming, not inflammasome activation. | nih.govfrontiersin.org |
In Vitro Research on Nlrp3/aim2 in 1 Biological Activity
Cellular Model Systems for Inflammasome Studies
A variety of cell types are employed to investigate the biological activity of Nlrp3/aim2-IN-1, each offering unique advantages for studying inflammasome pathways.
Murine Primary Cells (e.g., Bone Marrow-Derived Macrophages (BMDMs))
Primary bone marrow-derived macrophages (BMDMs) from mice are another critical model for studying inflammasome activation. nih.gov These cells provide a system that closely reflects in vivo physiological conditions. Studies using BMDMs have revealed species-specific differences in the potency of related inhibitors. For instance, Nlrp3/aim2-IN-3 was found to be significantly less potent in inhibiting IL-1β secretion in murine J774A.1 macrophages (IC50 of 14.62 μM) and BMDMs (IC50 of 48.98 μM) compared to human THP-1 cells. medchemexpress.com Additionally, research on BMDMs has shown that AIM2 is essential for inflammasome activation in response to cytoplasmic double-stranded DNA (dsDNA) and certain viral infections. nih.gov Knockdown of Aim2 in immortalized murine macrophage cell lines has been shown to abrogate caspase-1 activation in response to these stimuli. researchgate.net
Other Relevant Immune and Non-Immune Cell Types (e.g., Astrocytes, Keratinocytes, Mesenchymal Stromal Cells)
The investigation of inflammasome activation extends beyond traditional immune cells. Recent studies have highlighted the role of inflammasomes in other cell types. For example, the AIM2 inflammasome has been found to be activated in astrocytes during the late phase of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. jci.org In the context of skin inflammation, such as psoriasis, both NLRP3 and AIM2 inflammasomes are implicated, with keratinocytes being a key cell type involved in this process. mdpi.com Furthermore, human alveolar bone-derived mesenchymal stromal cells (hABSCs) have been shown to express both NLRP3 and AIM2 inflammasomes. nih.govnih.gov The expression of these inflammasomes in hABSCs can be modulated by bacterial components like LPS and titanium ions, leading to increased secretion of active IL-1β. nih.govnih.gov
Stimulus-Induced Inflammasome Activation Assays
To study the effects of this compound, researchers utilize specific stimuli to activate the NLRP3 and AIM2 inflammasomes in the cellular models described above.
Lipopolysaccharide (LPS) Priming and Secondary Stimuli (e.g., Nigericin (B1684572), ATP)
A common method to activate the NLRP3 inflammasome involves a two-step process. nih.govfrontiersin.org The first step, known as priming, typically involves treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govnih.gov This priming step upregulates the expression of NLRP3 and pro-IL-1β. mdpi.com The second step involves the introduction of a secondary stimulus, such as nigericin or ATP. nih.govfrontiersin.orgnih.gov Nigericin, a potassium ionophore, and ATP, which acts on the P2X7 receptor, both lead to potassium efflux from the cell, a key trigger for NLRP3 inflammasome assembly and activation. medchemexpress.comnih.govresearchgate.net Studies have utilized this LPS/nigericin stimulation in THP-1 macrophages to demonstrate the inhibitory efficacy of compounds like Nlrp3/aim2-IN-3 on pyroptosis. medchemexpress.commedchemexpress.commedchemexpress.com
Double-stranded DNA (dsDNA) Ligands (e.g., Poly(dA:dT))
The AIM2 inflammasome is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. nih.govnih.govmdpi.com In experimental settings, this is often mimicked by transfecting cells with synthetic dsDNA ligands such as poly(dA:dT). nih.govnih.govunimi.it The recognition of cytosolic dsDNA by AIM2 leads to the recruitment of the ASC adaptor protein and subsequent activation of caspase-1. nih.govmdpi.comnih.gov Studies have shown that poly(dA:dT) transfection into LPS-primed macrophages induces the release of IL-1β in an AIM2-dependent manner. nih.govunimi.it This stimulus is crucial for specifically assessing the inhibitory activity of compounds on the AIM2 inflammasome pathway. nih.gov
Table of Research Findings on this compound and Related Compounds
| Compound | Cell Model | Stimulus | Effect | IC50 Value |
|---|---|---|---|---|
| Nlrp3/aim2-IN-3 | THP-1 Macrophages | LPS/Nigericin | Inhibition of Pyroptosis | 0.077 ± 0.008 μM |
| Nlrp3/aim2-IN-3 | THP-1 Macrophages | LPS/Nigericin | Inhibition of IL-1β Secretion | 0.098 μM |
| Nlrp3/aim2-IN-3 | J774A.1 Macrophages | Not Specified | Inhibition of IL-1β Secretion | 14.62 μM |
| Nlrp3/aim2-IN-3 | BMDMs | Not Specified | Inhibition of IL-1β Secretion | 48.98 μM |
Pathogen-Associated Molecular Patterns (PAMPs) and Danger-Associated Molecular Patterns (DAMPs)
The biological activity of this compound is intrinsically linked to its ability to inhibit inflammasomes that function as key sensors for cellular danger signals. Inflammasomes are multiprotein complexes in the cytosol that orchestrate inflammatory responses. nih.govnih.gov Specifically, the NLRP3 and AIM2 inflammasomes are activated by a wide array of stimuli categorized as pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). nih.govmdpi.comresearchgate.net
PAMPs are molecules associated with invading microbes, while DAMPs are endogenous molecules released from damaged or dying cells. nih.govresearchgate.net The NLRP3 inflammasome is known to respond to a diverse range of PAMPs and DAMPs, including bacterial toxins, viral RNA, extracellular ATP, and crystalline substances. mdpi.comresearchgate.net The AIM2 inflammasome, in contrast, is specifically activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can be of either pathogenic (viral or bacterial) or host origin (from damaged cells). nih.govmdpi.com
Research indicates that this compound and its more potent derivatives function by disrupting the assembly of the NLRP3 and AIM2 inflammasomes. nih.govresearchgate.net The mechanism of action involves interfering with the interaction between the sensor proteins (NLRP3 or AIM2) and the crucial adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). nih.govresearchgate.net This disruption prevents the oligomerization of ASC, a critical step for the subsequent recruitment and activation of pro-caspase-1. nih.govresearchgate.net By inhibiting this common downstream pathway, the compound effectively blocks the inflammatory signaling cascade initiated by the diverse PAMPs and DAMPs recognized by both NLRP3 and AIM2. nih.govnih.gov
Concentration-Dependent Inhibitory Efficacy
The inhibitory activity of compounds in the this compound series has been quantified through in vitro assays, demonstrating a clear concentration-dependent effect. The initial hit compound, identified as this compound, was discovered through phenotypic screening and showed moderate activity against pyroptosis, a form of inflammatory cell death regulated by inflammasomes. nih.gov It exhibited a half-maximal inhibitory concentration (IC₅₀) of 3.136 ± 0.7667 μM in a thermal sepsis model. medchemexpress.com
Subsequent chemical optimization efforts led to the development of a significantly more potent derivative, known as compound 59 (J114) or Nlrp3/aim2-IN-3. nih.govmedchemexpress.com This optimized compound displayed substantially greater inhibitory efficacy. In a key assay measuring the inhibition of pyroptosis in human THP-1 macrophages stimulated with lipopolysaccharide (LPS) and nigericin, Nlrp3/aim2-IN-3 showed an IC₅₀ value of 0.077 ± 0.008 μM. medchemexpress.comglpbio.com Furthermore, its ability to inhibit the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the same human cell line was measured at an IC₅₀ of 0.098 μM. nih.govmedchemexpress.com These findings highlight the potent, concentration-dependent manner in which this class of inhibitors suppresses inflammasome activity.
Evaluation of Species-Specific Differential Effects
A noteworthy characteristic of the this compound inhibitor series, particularly the potent derivative Nlrp3/aim2-IN-3 (J114), is the significant difference in its inhibitory activity between human and murine cells. nih.gov This species-specific effect has been a key finding in its preclinical evaluation.
In vitro studies have revealed a striking disparity in the potency of Nlrp3/aim2-IN-3 when tested on human versus mouse macrophage cell lines. The compound is markedly more effective in human cells. nih.gov The IC₅₀ for the inhibition of IL-1β secretion in human THP-1 macrophages was 0.098 μM. nih.govmedchemexpress.com
In stark contrast, the compound was substantially less potent in murine cells. The IC₅₀ value for IL-1β secretion inhibition was 14.62 μM in the murine macrophage cell line J774A.1 and 48.98 μM in primary mouse bone marrow-derived macrophages (BMDMs). nih.govmedchemexpress.com This indicates that the inhibitor is approximately 150-fold more potent in human THP-1 cells than in murine J774A.1 cells and about 500-fold more potent than in murine BMDMs. nih.govmedchemexpress.com Interestingly, the compound demonstrated almost no inhibitory effect on the AIM2 inflammasome in J774A.1 cells. medchemexpress.com
The following table summarizes the comparative inhibitory efficacy of Nlrp3/aim2-IN-3 on IL-1β secretion in different cell types.
| Cell Line | Species | Cell Type | IC₅₀ (μM) |
|---|---|---|---|
| THP-1 | Human | Macrophage | 0.098 |
| J774A.1 | Murine | Macrophage | 14.62 |
| BMDMs | Murine | Bone Marrow-Derived Macrophage | 48.98 |
The pronounced species-specific differential effects of Nlrp3/aim2-IN-3 have significant implications for its translational potential. The high potency observed in human cells is a promising indicator for potential therapeutic applications in human diseases where NLRP3 and AIM2 inflammasome activity is pathogenic. nih.govresearchgate.net
However, the dramatically lower potency in murine cells presents a challenge for preclinical development. nih.gov Standard mouse models of inflammatory diseases may not accurately predict the compound's efficacy in humans. The weak activity in these models could lead to an underestimation of its potential therapeutic benefit. This discrepancy underscores the inherent differences that can exist between human and murine immune systems and highlights the importance of using humanized models or carefully interpreting data from conventional animal studies. nih.govinflammasomelab.com Further research is warranted to understand the molecular basis for this species difference, which could provide deeper insights into the differential regulation of inflammasomes between humans and mice. nih.gov
Preclinical Investigations of Nlrp3/aim2 in 1 in Disease Models
Metabolic and Organ-Specific Inflammatory Disease Models
Diabetic Neuro- and Nephropathy ModelsNo preclinical data concerning the use of Nlrp3/aim2-IN-1 in models of diabetic neuropathy or diabetic nephropathy could be located.
Based on a comprehensive search of available scientific literature, there are no published preclinical investigations of the specific chemical compound “this compound” in the disease models outlined in your request. The research concerning this compound and its derivatives appears to be in the early stages of discovery, focusing on its mechanism of action as a dual inhibitor of NLRP3 and AIM2 inflammasomes, primarily in the context of pyroptosis and sepsis.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables for the following sections, as no specific data exists for this compound in these models:
Infectious Disease Models
Aspergillus fumigatus Infection Models
Adhering to the strict instructions to only include content within the explicit scope of the provided outline, the article cannot be written. To do so would require fabricating data and findings, which is not permissible. Further research and publication on the preclinical applications of this compound are needed before such an article can be accurately generated.
An article on the preclinical investigations of the specific chemical compound “this compound” in the requested disease models cannot be generated at this time. A thorough search of publicly available scientific literature and research databases did not yield any specific preclinical data or studies focused on "this compound" for the outlined topics.
The existing research primarily focuses on the general roles of the NLRP3 and AIM2 inflammasomes in various diseases, often utilizing genetic models (such as knockout mice) or other inhibitor compounds to study their function. While there is extensive literature on the involvement of NLRP3 and AIM2 in Schistosoma mansoni infection, psoriasis, lupus-like autoimmune models, inflammatory bowel disease, and cancer immunity, this body of work does not mention or investigate the specific compound "this compound".
Without any available preclinical data for "this compound," it is not possible to provide the detailed research findings and data tables as requested in the article outline. Information regarding its effects in the specified disease models appears to be non-existent in the current body of scientific publications.
Cancer and Anti-tumor Immunity Models
Role in Modulating Programmed Cell Death (PANoptosis, Pyroptosis, Apoptosis)
The compound this compound is a subject of significant interest in preclinical research due to its potential to modulate multiple forms of programmed cell death. As a dual inhibitor of both the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) and AIM2 (absent in melanoma 2) inflammasomes, its mechanism of action is intrinsically linked to the regulation of inflammatory and cell death signaling pathways. These pathways, namely pyroptosis, apoptosis, and the more recently defined PANoptosis, are critical in the pathogenesis of a wide range of diseases.
The activation of NLRP3 and AIM2 inflammasomes can trigger caspase-1, leading to a rapid and lytic form of cell death known as pyroptosis. nih.gov Concurrently, these inflammasomes have been shown to activate caspase-8, initiating apoptosis. nih.gov The intricate crosstalk between these pathways has led to the concept of PANoptosis, a unique inflammatory programmed cell death regulated by a multiprotein complex termed the PANoptosome. nih.govresearchgate.net This complex can include NLRP3 and AIM2, alongside other proteins, to coordinate a response that integrates features of pyroptosis, apoptosis, and necroptosis. nih.govresearchgate.net
Modulation of PANoptosis
PANoptosis is a recently identified inflammatory programmed cell death pathway that integrates elements of pyroptosis, apoptosis, and necroptosis. scienmag.com The formation of a PANoptosome, a multi-protein complex, is central to this process. scienmag.com Both NLRP3 and AIM2 have been identified as key components of PANoptosomes, which can also include the adaptor protein ASC, caspases-1 and -8, and RIPK3. nih.govresearcher.life The simultaneous activation of multiple inflammasome sensors by various ligands can trigger the assembly of this complex, leading to PANoptosis. nih.gov
A dual inhibitor like this compound is hypothesized to modulate PANoptosis by preventing the incorporation and activation of NLRP3 and AIM2 within the PANoptosome. By inhibiting these critical sensor proteins, the downstream activation of caspases and execution of pyroptotic, apoptotic, and necroptotic pathways within the PANoptotic framework could be suppressed.
| Cell Death Pathway | Key Proteins Involved with NLRP3/AIM2 | Predicted Effect of this compound |
|---|---|---|
| PANoptosis | NLRP3, AIM2, ASC, Caspase-1, Caspase-8, RIPK3 | Inhibition of PANoptosome formation and downstream signaling |
Inhibition of Pyroptosis
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes and subsequent cleavage of Gasdermin D (GSDMD) by activated caspase-1. researchgate.net Both NLRP3 and AIM2 inflammasomes are potent inducers of pyroptosis. The mechanism of action for dual NLRP3/AIM2 inhibitors involves disrupting the formation of a functional inflammasome complex. nih.gov
Preclinical studies on compounds with a similar mechanism to this compound, such as NLRP3/AIM2-IN-3, have demonstrated a potent inhibition of pyroptosis. nih.govmedchemexpress.com This inhibition is achieved by interfering with the interaction between NLRP3 or AIM2 and the adaptor protein ASC, which is a critical step for ASC oligomerization and subsequent caspase-1 activation. nih.govmedchemexpress.com By preventing ASC oligomerization, these inhibitors effectively block the downstream cleavage of pro-caspase-1 to its active form, the maturation of pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptotic cell death. nih.gov
| Cell Line | Stimulus | Inhibitor | Observed Effect on Pyroptosis | Reference |
|---|---|---|---|---|
| Human THP-1 Macrophages | LPS/Nigericin (B1684572) | NLRP3/AIM2-IN-3 | Potent inhibition of pyroptosis (IC50 = 0.077 ± 0.008 μM) | nih.govmedchemexpress.com |
| Human THP-1 Macrophages | LPS/Nigericin | NLRP3/AIM2-IN-3 | Inhibition of IL-1β secretion (IC50 = 0.098 μM) | nih.gov |
Regulation of Apoptosis
While primarily associated with pyroptosis, the NLRP3 and AIM2 inflammasomes also play a role in regulating apoptosis. nih.gov Studies have shown that under certain conditions, the activation of these inflammasomes can lead to the activation of caspase-8, a key initiator of the apoptotic cascade. nih.gov The balance between pyroptosis and apoptosis can be influenced by the strength and nature of the initial stimulus. nih.gov
By inhibiting the activation of the NLRP3 and AIM2 inflammasomes, a dual inhibitor like this compound would be expected to indirectly regulate apoptosis. By preventing the inflammasome-mediated activation of caspase-8, the compound could suppress this particular pathway of apoptosis induction. This modulation would be highly context-dependent, varying with the specific disease model and the cellular environment.
| Inflammasome | Apoptotic Pathway Component | Predicted Effect of this compound |
|---|---|---|
| NLRP3 and AIM2 | Caspase-8 activation | Suppression of inflammasome-mediated apoptosis |
Advanced Methodologies and Research Perspectives on Nlrp3/aim2 in 1
Structural Biology and Biophysical Characterization Approaches
Understanding the three-dimensional architecture of inflammasome complexes is fundamental to deciphering their function and designing targeted inhibitors. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in revealing the structural details of individual inflammasome components and their assembled complexes. nih.gov
Analysis of Protein-Protein Interaction Interfaces (e.g., ASC-ASC, NLRP3-ASC, AIM2-ASC)
The assembly of both NLRP3 and AIM2 inflammasomes is critically dependent on a series of homotypic protein-protein interactions, primarily mediated by Pyrin domains (PYD) and Caspase Recruitment Domains (CARD). nih.gov The sensor proteins, NLRP3 and AIM2, each possess a PYD which they use to recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). nih.gov ASC itself is composed of an N-terminal PYD and a C-terminal CARD.
The interaction between the PYD of NLRP3 or AIM2 with the PYD of ASC is the initial step in inflammasome formation. nih.gov Following this recruitment, ASC molecules oligomerize through PYD-PYD interactions to form a filamentous structure. This ASC filament then serves as a platform for the recruitment of pro-caspase-1 via homotypic CARD-CARD interactions. A related compound, Nlrp3/aim2-IN-3, has been shown to disrupt the interaction between NLRP3 or AIM2 and the adaptor protein ASC, thereby inhibiting ASC oligomerization. medchemexpress.com This suggests that dual inhibitors like Nlrp3/aim2-IN-1 may function by targeting these crucial protein-protein interfaces.
| Interaction Interface | Interacting Domains | Role in Inflammasome Assembly | Potential Target for Inhibition |
| NLRP3-ASC | NLRP3PYD - ASCPYD | Recruitment of ASC to the NLRP3 sensor | Yes |
| AIM2-ASC | AIM2PYD - ASCPYD | Recruitment of ASC to the AIM2 sensor | Yes |
| ASC-ASC | ASCPYD - ASCPYD | Formation of the core ASC filament | Yes |
| ASC-Caspase-1 | ASCCARD - Caspase-1CARD | Recruitment and activation of pro-caspase-1 | Yes |
Understanding Filamentous Assembly and Disassembly of Inflammasome Components
Upon activation, ASC polymerizes into large, filamentous structures often referred to as "ASC specks." nih.gov Cryo-EM and solid-state NMR spectroscopy have provided high-resolution structures of these ASC filaments, revealing a helical arrangement of ASC molecules. This filamentous assembly is a cooperative process that brings multiple pro-caspase-1 molecules into close proximity, facilitating their auto-activation.
The dynamics of filament assembly and disassembly are tightly regulated to control the inflammatory response. Understanding these dynamics is crucial for developing inhibitors that can either prevent filament formation or promote their disassembly. Biophysical techniques such as fluorescence microscopy can be used to visualize ASC speck formation in real-time within cells, providing a direct readout of inflammasome activation and a method to screen for inhibitory compounds. nih.gov
Computational Biology and Cheminformatics in Inhibitor Discovery
Computational approaches are increasingly vital in modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of inhibitor-target interactions. These methods are particularly valuable when high-resolution experimental structures are available.
In Silico Docking Studies of Inhibitor-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger target molecule, such as a protein. manchester.ac.uk For dual inhibitors like this compound, docking studies could be performed against the PYD domains of both NLRP3 and AIM2, or against the PYD domain of ASC, to predict potential binding sites and modes of interaction. These studies can help to identify key residues involved in the binding and to rationalize the inhibitory activity of the compound. For instance, virtual screening of compound libraries against the NLRP3 PYD domain has been successfully used to identify potential inhibitors. mdpi.com
Molecular Dynamics Simulations for Binding Affinity and Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and stability of protein-ligand complexes over time. nih.gov Following initial docking studies, MD simulations can be employed to refine the predicted binding poses of inhibitors like this compound and to calculate their binding free energies. These simulations can assess the stability of the inhibitor within the binding pocket and provide a more accurate prediction of its binding affinity, guiding the optimization of lead compounds. nih.gov
| Computational Technique | Application in Inhibitor Discovery | Information Gained |
| Molecular Docking | Predicting the binding mode of an inhibitor to its target protein(s). | Binding pose, key interacting residues, initial binding affinity estimate. |
| Virtual Screening | Screening large libraries of compounds against a target protein structure. | Identification of potential hit compounds for further experimental validation. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the protein-inhibitor complex over time. | Stability of the complex, refined binding pose, calculation of binding free energy. |
Genetic Modulation Techniques for Pathway Analysis
Genetic tools are indispensable for validating the targets of new inhibitors and for dissecting the signaling pathways they modulate. Techniques such as CRISPR-Cas9 gene editing and RNA interference (siRNA) allow for the specific knockout or knockdown of genes encoding inflammasome components.
By using cell lines or animal models in which NLRP3, AIM2, or ASC genes have been genetically deleted or silenced, researchers can confirm that the inhibitory effect of a compound like this compound is dependent on these specific targets. nih.govoup.com For example, if the compound loses its activity in NLRP3 knockout cells when stimulated with an NLRP3-specific activator, it provides strong evidence that NLRP3 is a direct target. Similarly, experiments in AIM2 knockout cells can validate the compound's effect on the AIM2 inflammasome. These genetic approaches are crucial for demonstrating target engagement and specificity, which are essential for the development of therapeutic agents.
Information regarding "this compound" in the specified research contexts is not publicly available.
After a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information on the use of the chemical compound "this compound" in the specific advanced research methodologies and regulatory network investigations as outlined in the user's request.
While general information exists regarding the application of CRISPR/Cas9 gene editing, transgenic and knockout animal models, and the study of upstream and downstream regulatory networks (such as the NF-κB pathway, reactive oxygen species production, ion fluxes, and autophagy) in the context of the NLRP3 and AIM2 inflammasomes, no research could be found that specifically utilizes the dual inhibitor "this compound" in these experimental frameworks.
The available information on "this compound," also known as J114 or compound 59, is limited to its initial discovery and characterization. These studies establish it as a potent dual inhibitor of the NLRP3 and AIM2 inflammasomes that functions by disrupting the interaction between the sensor proteins (NLRP3 and AIM2) and the adaptor protein ASC, thereby preventing ASC oligomerization and subsequent inflammatory signaling.
However, there are no published studies detailing the use of "this compound" as a tool to investigate inflammasome biology using the advanced techniques specified in the requested article outline. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and focuses solely on the chemical compound “this compound” within those contexts.
Development of Advanced Delivery Systems for Experimental Application
The therapeutic potential of small molecule inhibitors targeting inflammasomes, such as this compound, is often limited by challenges related to their formulation, stability, and targeted delivery. rsc.org Many of these inhibitors are hydrophobic, leading to poor bioavailability and requiring high dosages that can cause toxicity. rsc.org To overcome these hurdles, researchers are exploring advanced delivery systems designed to enhance the experimental application and therapeutic efficacy of these compounds by improving their stability, enabling targeted delivery, and providing controlled release. rsc.orgnih.gov
One of the most promising strategies involves the use of nanoparticle-based carriers. rsc.orgspringernature.com Nanoparticles can encapsulate hydrophobic drugs, protecting them from premature degradation and improving their solubility. nih.gov Among these, lipid-based nanocarriers are particularly advantageous due to their biocompatibility and ability to deliver a wide range of therapeutic agents. nih.gov
Lipid-Based Nanocarriers
Lipid nanoparticles, including liposomes and nanostructured lipid carriers (NLCs), have emerged as a versatile platform for delivering inflammasome inhibitors. rsc.orgnih.gov These carriers are typically composed of biocompatible lipids that are well-tolerated in vivo. nih.gov A notable example is the development of a lipid nanoparticle system for the co-delivery of the NLRP3 inhibitor MCC950 and disulfiram. rsc.org This dual-drug delivery system demonstrated significantly higher efficacy in inhibiting the NLRP3 inflammasome pathway compared to the free drugs, highlighting the potential of nanoparticle-mediated delivery to enhance the potency of small molecule inhibitors. rsc.org Such systems can improve the in vivo survival rate in experimental models of sepsis by effectively reducing the expression of active caspase-1 and the release of pro-inflammatory cytokines. rsc.org
The design of these carriers involves careful selection of lipids and surfactants to optimize drug loading, particle stability, and release kinetics. mdpi.com Nanostructured lipid carriers (NLCs), which are composed of a blend of solid and liquid lipids, offer advantages over solid lipid nanoparticles (SLNs) by creating a less-ordered lipid matrix that can accommodate higher drug loads and prevent drug expulsion during storage. nih.govmdpi.com
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Carrier Type | Lipid-based nanoparticle system for co-delivery. | Demonstrated markedly higher efficiency compared to free-drug combinations. | rsc.org |
| Therapeutic Cargo | Co-encapsulation of MCC950 and disulfiram. | Addresses limitations of single small molecule inflammasome inhibitors. | rsc.org |
| In Vitro Efficacy | Inhibition of inflammasome components. | Significant reduction in the expression of active caspase-1 and IL-1β. | rsc.org |
| In Vivo Model | LPS-induced septic peritonitis in mice. | Substantially improved the in vivo survival rate. | rsc.org |
Hydrogel-Based Delivery Systems
Hydrogels are three-dimensional, water-swollen polymer networks that have gained significant attention for controlled drug delivery. nih.govmdpi.com Their porous structure can be tailored to control the release rate of encapsulated therapeutic agents, making them ideal for providing sustained, localized delivery. nih.govnih.gov Injectable hydrogels are particularly useful as they can be administered in a minimally invasive manner and form a drug depot directly at the target site. nih.gov
For inflammasome inhibitors, hydrogels offer the potential for prolonged local action, which could be beneficial in treating localized inflammatory conditions. The release of a drug from a hydrogel matrix is dependent on factors such as the crosslinking density and concentration of the polymer. nih.gov Research on injectable hydrogels has demonstrated that by adjusting the polymer concentration, the drug release rate can be effectively controlled, ranging from faster to slower release profiles to match therapeutic needs. nih.gov Furthermore, some hydrogel formulations have been shown to possess intrinsic anti-inflammatory properties, capable of directly inhibiting signaling pathways like NF-κB and NLRP3, which could provide a synergistic therapeutic effect when combined with an inhibitor like this compound. researchgate.net
| Hydrogel Concentration (% w/v) | Polymer Composition | Release Rate (k, h-1/2) | Release Profile | Reference |
|---|---|---|---|---|
| 2 | PVA-CHO / CHIT-SH | 34.6 | Fastest Release | nih.gov |
| 10 | PVA-CHO / CHIT-SH | 21.7 | Slowest Release | nih.gov |
The development of these advanced delivery systems is a critical step in translating the experimental promise of compounds like this compound into viable research tools and potential therapeutics. By improving pharmacokinetics and enabling targeted action, these methodologies address the core challenges associated with small molecule inhibitors and open new perspectives for their application in various experimental models of inflammatory diseases.
Future Directions and Research Opportunities
Deeper Elucidation of Nlrp3/aim2-IN-1's Molecular Action and Specificity
This compound, also identified as compound 59 or J114, has been shown to inhibit both NLRP3 and AIM2 inflammasome activation. nih.govresearchgate.netmedchemexpress.com Mechanistically, it functions by disrupting the interaction between the sensor proteins (NLRP3 or AIM2) and the crucial adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn prevents ASC oligomerization—a critical step in inflammasome assembly. nih.govresearchgate.netmedchemexpress.com Initial studies have demonstrated its specificity, as it does not appear to inhibit the NLRC4 inflammasome. researchgate.netmedchemexpress.com
Future research should aim to further refine this molecular understanding. High-resolution structural studies, such as cryo-electron microscopy or X-ray crystallography, could reveal the precise binding site of this compound on the NLRP3 and AIM2 sensors or at the interface with ASC. Investigating whether the compound induces conformational changes that prevent protein-protein interaction would provide deeper mechanistic insights. Furthermore, comprehensive specificity profiling against a broader panel of inflammasome sensors (e.g., NLRP1, NLRC4, Pyrin) and other pattern recognition receptors is necessary to confirm its selectivity and rule out off-target effects. nih.govfrontiersin.org
Exploring Additional Therapeutic Applications in Preclinical Models
The aberrant activation of NLRP3 and AIM2 inflammasomes is implicated in a wide array of human diseases. The NLRP3 inflammasome is a known contributor to the pathology of conditions such as type 2 diabetes, gout, multiple sclerosis, and various cardiovascular and neurodegenerative diseases. nih.govresearchgate.netfrontiersin.org The AIM2 inflammasome, which senses cytosolic double-stranded DNA, is linked to autoimmune disorders, certain cancers, and ischemic stroke. mdpi.combiorxiv.org
Given its dual inhibitory action, this compound is a prime candidate for exploration in preclinical models of diseases where both NLRP3 and AIM2 pathways are co-activated or play redundant roles. Research could focus on models of autoimmune diseases like lupus, where self-DNA might trigger AIM2 while other damage signals activate NLRP3. Similarly, in sterile inflammation contexts such as ischemic-reperfusion injury or atherosclerosis, where both cell death-derived DNA and other danger signals are present, a dual inhibitor could offer a more comprehensive therapeutic effect than a single-target agent. nih.govbiorxiv.org
Comparative Studies with Novel and Existing Inflammasome Inhibitors
The field of inflammasome inhibition is rapidly expanding, with numerous compounds in development that target different components of the pathway. nih.gov These include direct NLRP3 inhibitors like MCC950 and OLT1177, caspase-1 inhibitors, and biologics that target IL-1β, such as canakinumab. nih.govfrontiersin.org
Comparative preclinical studies are essential to position this compound within this therapeutic landscape. Head-to-head comparisons with NLRP3-specific inhibitors in disease models where AIM2 is also implicated could highlight the advantages of dual inhibition. For instance, in a model of schistosomiasis where both NLRP3 and AIM2 drive pathogenic Th17 responses, this compound might demonstrate superior efficacy compared to an inhibitor targeting only NLRP3. nih.gov These studies should assess not only inflammatory markers but also functional outcomes to determine the translational potential of targeting multiple inflammasome sensors simultaneously.
Investigation of Synergistic Therapeutic Strategies
Combining inflammasome inhibition with other therapeutic modalities could lead to synergistic effects. In oncology, for example, some studies suggest that inflammasome activation can promote anti-tumor immunity, while others link chronic inflammation to tumor progression. nih.govnih.gov The role is highly context-dependent. Future research could explore whether inhibiting specific inflammasome pathways with this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors or other cancer therapies, particularly in inflammation-driven cancers. nih.gov Another potential strategy involves combining this compound with agents that target upstream inflammatory signals (e.g., NF-κB inhibitors) or downstream effectors to achieve a more potent and controlled anti-inflammatory response.
Addressing Species-Specific Differences in Inflammasome Regulation
A striking feature of this compound is its differential potency between human and murine cells. nih.govresearchgate.net Studies have shown that the compound is significantly more effective at inhibiting IL-1β secretion in human THP-1 macrophages than in mouse-derived macrophages (J774A.1) or bone marrow-derived macrophages (BMDMs). nih.govmedchemexpress.com This highlights underlying species-specific differences in the regulation or structure of the NLRP3 and AIM2 inflammasomes.
This disparity presents both a challenge and an opportunity. It underscores the importance of using human cell systems or humanized mouse models for preclinical validation. Research should focus on identifying the molecular basis for this difference, which could involve variations in the amino acid sequences of NLRP3, AIM2, or associated proteins between species. Understanding these differences is not only crucial for the clinical development of this compound but can also provide fundamental insights into the evolution and regulation of innate immunity.
| Cell Line | Species | IC₅₀ (μM) | Reference |
|---|---|---|---|
| THP-1 Macrophages | Human | 0.098 | nih.govmedchemexpress.com |
| J774A.1 Macrophages | Mouse | 14.62 | nih.govmedchemexpress.com |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 48.98 | nih.govmedchemexpress.com |
Development of Research Paradigms for Understanding Complex Inflammasome Interactions
Recent evidence suggests that the inflammasome network is more complex than initially thought, with significant cross-talk and potential for simultaneous activation of multiple sensors within a single cell. nih.govresearchgate.net For instance, some pathogens or danger signals can trigger the formation of large, integrated multiprotein complexes involving NLRP3, AIM2, and other sensors, leading to a robust inflammatory response termed PANoptosis. nih.gov There is also evidence for compensatory activation, where the absence of one inflammasome sensor can lead to enhanced activity of another. researchgate.netresearchgate.net
This compound is an invaluable chemical probe for dissecting these intricate interactions. It can be used to simultaneously block two key sensors, allowing researchers to investigate the roles of other inflammasomes like NLRC4 or Pyrin in response to complex stimuli. Such studies can help delineate the hierarchy and interplay between different inflammasome pathways in various cell types and disease contexts, leading to more sophisticated models of innate immune signaling.
Role in Modulating Adaptive Immune Responses (e.g., Th17 cell responses)
Inflammasome activation is a critical link between the innate and adaptive immune systems, largely through its production of cytokines like IL-1β and IL-18. IL-1β is a potent driver for the differentiation of T helper 17 (Th17) cells, which play a central role in host defense against certain pathogens but are also major contributors to the pathology of many autoimmune and inflammatory diseases. nih.govelifesciences.org
Contributions to Understanding Inflammasome-Related Cell Death Modalities Beyond Pyroptosis
Recent studies have illuminated the capacity of NLRP3 and AIM2 inflammasomes to trigger cell death pathways other than pyroptosis. This has opened new avenues for understanding the intricate signaling cascades that govern cellular fate in response to infection and sterile inflammation.
It has been demonstrated that both AIM2 and NLRP3 inflammasomes can activate not only caspase-1, the canonical executioner of pyroptosis, but also caspase-8, a key initiator of apoptosis. nih.gov This dual activation suggests a sophisticated cellular decision-making process, where the nature and intensity of the initial stimulus may dictate the predominant cell death pathway. For instance, lower concentrations of cytosolic DNA, which activates the AIM2 inflammasome, have been shown to favor apoptosis, while higher concentrations lead to rapid pyroptosis. nih.gov
Furthermore, the concept of PANoptosis has emerged to describe a coordinated cell death network involving components of pyroptosis, apoptosis, and necroptosis. nih.govscienmag.com The simultaneous activation of multiple inflammasome sensors, including NLRP3 and AIM2, can lead to the assembly of a large multiprotein complex termed the PANoptosome. nih.govscienmag.com This complex can integrate signals from various pathways to induce a hybrid form of cell death, providing a robust defense mechanism against pathogens.
While the general mechanisms of these alternative cell death pathways are being unraveled, the specific role of the inhibitor this compound in modulating these non-pyroptotic outcomes is not yet well-defined in the scientific literature. Research on similarly named compounds, such as NLRP3/AIM2-IN-3, has primarily highlighted their function in blocking pyroptosis by inhibiting the oligomerization of the adaptor protein ASC. researchgate.netmedchemexpress.com The potential for this compound to similarly influence the recruitment and activation of key apoptotic and necroptotic proteins, such as caspase-8 and RIPK3, within the inflammasome or PANoptosome complexes remains an area ripe for exploration.
Future research directions should focus on elucidating whether this compound can selectively inhibit one cell death pathway over another, and under what specific cellular conditions. Such studies would not only provide a deeper understanding of the intricate crosstalk between different cell death modalities but also pave the way for more targeted therapeutic interventions in a range of inflammatory and infectious diseases.
Q & A
Q. What criteria should guide the selection of primary literature for this compound research?
- Methodological Answer : Prioritize studies with:
- Full methodological transparency (e.g., detailed supplementals).
- Validation in ≥2 model systems (e.g., in vitro and in vivo).
- Conflict of interest disclosures (e.g., independent vs. industry-funded work).
Use databases like PubMed and Embase with filters for "peer-reviewed" and "full text" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
